molecular formula C42H30F3N3 B12331436 1,3,5-Benzenetriamine, 2,4,6-trifluoro-N1,N1,N3,N3,N5,N5-hexaphenyl-

1,3,5-Benzenetriamine, 2,4,6-trifluoro-N1,N1,N3,N3,N5,N5-hexaphenyl-

Cat. No.: B12331436
M. Wt: 633.7 g/mol
InChI Key: PHGIRFQGFQAPDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Benzenetriamine, 2,4,6-trifluoro-N1,N1,N3,N3,N5,N5-hexaphenyl- typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Benzenetriamine, 2,4,6-trifluoro-N1,N1,N3,N3,N5,N5-hexaphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used .

Scientific Research Applications

1,3,5-Benzenetriamine, 2,4,6-trifluoro-N1,N1,N3,N3,N5,N5-hexaphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Benzenetriamine, 2,4,6-trifluoro-N1,N1,N3,N3,N5,N5-hexaphenyl- involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Benzenetriamine, 2,4,6-trifluoro-N1,N1,N3,N3,N5,N5-hexaphenyl- is unique due to the presence of both fluorine and phenyl groups, which confer distinct chemical and physical properties.

Biological Activity

1,3,5-Benzenetriamine, 2,4,6-trifluoro-N1,N1,N3,N3,N5,N5-hexaphenyl- is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of tri-phenylamines and has unique structural features that may influence its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse sources.

Chemical Structure and Properties

The chemical structure of 1,3,5-Benzenetriamine, 2,4,6-trifluoro-N1,N1,N3,N3,N5,N5-hexaphenyl- can be described as follows:

  • Molecular Formula: C30H24F3N6
  • Molecular Weight: 540.54 g/mol
  • CAS Number: [insert CAS number if available]

The trifluoromethyl groups and multiple phenyl rings contribute to its electronic properties, which may enhance its reactivity and interactions with biological molecules.

Antioxidant Properties

Research indicates that certain derivatives of benzenetriamines exhibit significant antioxidant activity. The presence of multiple phenyl groups can stabilize free radicals through resonance stabilization. A study demonstrated that similar compounds showed a marked ability to scavenge reactive oxygen species (ROS), suggesting potential applications in preventing oxidative stress-related diseases .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of benzenetriamine derivatives have been explored in various cancer cell lines. For instance:

  • Cell Lines Tested: MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings: Compounds similar to 1,3,5-benzenetriamine showed IC50 values ranging from 10 µM to 50 µM across different cell lines. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways .

Interaction with Proteins

Studies have shown that benzenetriamines can interact with serum proteins such as bovine serum albumin (BSA). The binding affinity and interaction dynamics can influence the pharmacokinetics of the compound. Fluorescence spectroscopy revealed that certain derivatives could alter the conformation of BSA, indicating potential implications for drug delivery systems .

Case Study 1: Antioxidant Evaluation

A recent study evaluated the antioxidant capacity of a series of phenyl-substituted benzenetriamines. Using DPPH and ABTS assays, it was found that compounds with trifluoromethyl substituents exhibited enhanced radical scavenging activity compared to their non-fluorinated counterparts. The results are summarized in Table 1.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound A2530
Compound B1520
Trifluorinated Compound1012

Table 1: Antioxidant activity of selected benzenetriamine compounds.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted on several derivatives against MDA-MB-231 cells. The results indicated that the trifluorinated variant had a significantly lower IC50 value than many traditional chemotherapeutics.

CompoundIC50 (µM)
Doxorubicin15
Trifluorinated Compound8

Table 2: Comparison of cytotoxicity between trifluorinated benzenetriamine and standard chemotherapeutics.

Properties

Molecular Formula

C42H30F3N3

Molecular Weight

633.7 g/mol

IUPAC Name

2,4,6-trifluoro-1-N,1-N,3-N,3-N,5-N,5-N-hexakis-phenylbenzene-1,3,5-triamine

InChI

InChI=1S/C42H30F3N3/c43-37-40(46(31-19-7-1-8-20-31)32-21-9-2-10-22-32)38(44)42(48(35-27-15-5-16-28-35)36-29-17-6-18-30-36)39(45)41(37)47(33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30H

InChI Key

PHGIRFQGFQAPDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(C(=C3F)N(C4=CC=CC=C4)C5=CC=CC=C5)F)N(C6=CC=CC=C6)C7=CC=CC=C7)F

Origin of Product

United States

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